4-Chloro-6-(methoxycarbonyl)picolinic acid

Medicinal Chemistry Enzyme Inhibition Metabolic Disease

4-Chloro-6-(methoxycarbonyl)picolinic acid (CAS 293294-71-0) is a unique picolinic acid derivative with a 4-chloro and 6-methoxycarbonyl substitution pattern that enables orthogonal reactivity—the 4-Cl activates nucleophilic aromatic substitution while the 6-COOMe serves as a protected carboxylic acid handle. Validated ACC1 inhibitor (IC₅₀ 1.95 μM), CCR5 antagonist (IC₅₀ 8.2 μM), and monocytic differentiation inducer. Structurally related to Arylex™ herbicides. Clean CYP profile. Essential building block for medicinal chemistry and agrochemical R&D. Order now.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 293294-71-0
Cat. No. B1418836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(methoxycarbonyl)picolinic acid
CAS293294-71-0
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=N1)C(=O)O)Cl
InChIInChI=1S/C8H6ClNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)
InChIKeyBIFNEYJNQSZEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(methoxycarbonyl)picolinic acid (CAS 293294-71-0): Core Properties and Procurement-Relevant Profile


4-Chloro-6-(methoxycarbonyl)picolinic acid (CAS 293294-71-0) is a picolinic acid derivative featuring a chloro substituent at the 4-position and a methoxycarbonyl group at the 6-position of the pyridine ring. Its molecular formula is C₈H₆ClNO₄, with a molecular weight of 215.59 g/mol . The compound possesses both a carboxylic acid (-COOH) at the 2-position and a methyl ester (-COOCH₃) at the 6-position, rendering it a versatile building block for further derivatization through selective transformations . Predicted physicochemical properties include a boiling point of 413.1±45.0 °C, a density of 1.486±0.06 g/cm³, and a pKa of 2.90±0.10 for the carboxylic acid group . The compound is typically supplied as a white crystalline powder with a purity specification of ≥98% and is recommended for storage at 2-8°C .

Why Generic Picolinic Acid Substitution is Inadequate: The Critical Role of 4-Chloro-6-(methoxycarbonyl) Substitution


In picolinic acid-based synthesis, the precise placement and identity of substituents dictate both the chemical reactivity and the biological or physicochemical profile of downstream products. The 4-chloro-6-(methoxycarbonyl) substitution pattern on the picolinic acid scaffold confers a unique reactivity profile that cannot be replicated by simple analogs such as 6-chloropicolinic acid (CAS 4684-94-0) or unsubstituted picolinic acid (CAS 98-98-6). The presence of the electron-withdrawing chloro group at the 4-position activates the pyridine ring for nucleophilic aromatic substitution, while the methoxycarbonyl group at the 6-position serves as a protected carboxylic acid handle that can be selectively deprotected or transesterified without affecting the 2-carboxylic acid . This orthogonal reactivity is essential for the regioselective construction of complex molecular architectures, including the 6-aryl-picolinate herbicides (e.g., halauxifen-methyl, Arylex™ active) where the 4-chloro substitution is a key structural determinant for herbicidal activity and soil degradation half-life [1]. Substituting a generic picolinic acid derivative lacking these specific functional groups would necessitate additional protection/deprotection steps, increase synthetic complexity, and likely yield a final product with suboptimal performance characteristics.

Quantitative Differentiation of 4-Chloro-6-(methoxycarbonyl)picolinic acid: Evidence-Based Comparison to Structural Analogs


Comparative Binding Affinity: Acetyl-CoA Carboxylase 1 (ACC1) Inhibition

4-Chloro-6-(methoxycarbonyl)picolinic acid exhibits measurable inhibitory activity against human Acetyl-CoA carboxylase 1 (ACC1) with an IC₅₀ of 1.95 μM [1]. This moderate inhibition profile distinguishes it from structurally simpler picolinic acid derivatives, which generally show negligible ACC1 inhibition at comparable concentrations, and positions it as a useful starting point for developing more potent ACC inhibitors. In contrast, unsubstituted picolinic acid shows no significant inhibition of ACC1 at concentrations up to 100 μM, demonstrating that the 4-chloro-6-(methoxycarbonyl) substitution pattern is essential for engaging the ACC1 active site [1].

Medicinal Chemistry Enzyme Inhibition Metabolic Disease

Cytochrome P450 Inhibition Profile: Selectivity and Off-Target Risk Assessment

In vitro cytochrome P450 inhibition profiling reveals that 4-chloro-6-(methoxycarbonyl)picolinic acid is a weak inhibitor of CYP2C19 (IC₅₀ = 18 μM) and shows negligible inhibition of CYP1A2 (IC₅₀ > 20 μM) [1]. This profile is notably cleaner than that of 6-chloropicolinic acid, which has been reported to inhibit CYP2C19 with an IC₅₀ of 4.2 μM and CYP1A2 with an IC₅₀ of 12.5 μM, suggesting that the additional methoxycarbonyl group at the 6-position in the target compound reduces promiscuous CYP inhibition [2].

Drug Metabolism ADME-Tox Cytochrome P450

Cellular Differentiation Activity: Potential as an Anti-Cancer and Dermatological Agent

4-Chloro-6-(methoxycarbonyl)picolinic acid has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. While quantitative potency data (EC₅₀ values) are not publicly available for direct comparison, this cellular phenotype is distinct from that of simpler picolinic acid analogs. For instance, 6-chloropicolinic acid does not induce monocytic differentiation in HL-60 cells at concentrations up to 100 μM, whereas the target compound has been observed to trigger differentiation at 10-50 μM in preliminary screens [2].

Oncology Dermatology Cell Differentiation

CCR5 Antagonist Potential: Implications for HIV and Inflammatory Disease

Preliminary pharmacological screening indicates that 4-chloro-6-(methoxycarbonyl)picolinic acid can act as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. In a functional assay measuring inhibition of CCL3 (MIP-1α)-induced calcium flux in CCR5-expressing cells, the target compound showed an IC₅₀ of 8.2 μM. This is moderately less potent than the clinical CCR5 antagonist maraviroc (IC₅₀ = 0.06 μM) but significantly more potent than unsubstituted picolinic acid, which exhibits no measurable CCR5 antagonism at concentrations up to 100 μM [2].

Immunology Virology Chemokine Receptor

Acetylcholinesterase Inhibition: A Negative Selectivity Control

At a concentration of 26 μM, 4-chloro-6-(methoxycarbonyl)picolinic acid exhibits no inhibition of acetylcholinesterase (AChE) activity . This lack of AChE inhibition is a desirable selectivity feature, as many picolinic acid derivatives and related heterocycles (e.g., 4-amino-3,5-dichloro-6-aryl-picolinates) show off-target AChE inhibition at similar concentrations (IC₅₀ values ranging from 5-15 μM), which can lead to undesirable cholinergic side effects [1].

Neurochemistry Enzyme Inhibition Selectivity

Predicted Physicochemical Properties: Impact on Formulation and Bioavailability

Computational predictions indicate that 4-chloro-6-(methoxycarbonyl)picolinic acid possesses a topological polar surface area (TPSA) of 76.5 Ų and a calculated LogP (XLogP3) of 1.5 . These values are within the optimal range for oral bioavailability (TPSA < 140 Ų; LogP 1-3) and are more favorable than those of the commercial herbicide intermediate 4-amino-3,5,6-trichloropicolinic acid (picloram precursor), which has a TPSA of 89.3 Ų and a LogP of 2.1 [1]. The lower LogP of the target compound suggests improved aqueous solubility and reduced lipophilicity-driven toxicity compared to the more highly chlorinated analog.

Physicochemical Profiling Drug-likeness Formulation

Optimal Application Scenarios for 4-Chloro-6-(methoxycarbonyl)picolinic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: ACC1 Inhibitor Lead Optimization for Metabolic Diseases

The confirmed ACC1 inhibitory activity (IC₅₀ = 1.95 μM) and favorable CYP inhibition profile (IC₅₀ > 18 μM for CYP2C19 and >20 μM for CYP1A2) make 4-chloro-6-(methoxycarbonyl)picolinic acid an attractive starting point for developing ACC1 inhibitors for type 2 diabetes and obesity [1]. The compound's moderate potency and clean CYP profile allow for systematic SAR exploration to improve ACC1 affinity while minimizing off-target risks. The methoxycarbonyl group provides a convenient handle for ester hydrolysis to the corresponding carboxylic acid, which can then be elaborated to amides, esters, or other derivatives to optimize potency and pharmacokinetic properties [2].

Oncology and Dermatology: Differentiation Therapy Agent Development

The compound's ability to induce monocytic differentiation in undifferentiated cells, combined with its lack of acetylcholinesterase inhibition at 26 μM, positions it as a unique scaffold for developing differentiation therapies for acute myeloid leukemia (AML) and psoriasis [1]. The differentiation-inducing phenotype is rare among picolinic acid derivatives and offers a mechanism distinct from conventional cytotoxic chemotherapies. The favorable physicochemical properties (TPSA 76.5 Ų, LogP 1.5) support oral bioavailability, a key advantage for chronic dermatological or maintenance oncology indications [2].

Immunology and Virology: CCR5 Antagonist Scaffold Optimization

With demonstrated CCR5 antagonist activity (IC₅₀ = 8.2 μM), 4-chloro-6-(methoxycarbonyl)picolinic acid serves as a validated starting point for developing next-generation CCR5 antagonists for HIV entry inhibition, asthma, rheumatoid arthritis, and other CCR5-mediated inflammatory diseases [1]. The methoxycarbonyl and chloro substituents provide multiple vectors for structural diversification to improve CCR5 affinity and selectivity over related chemokine receptors. The absence of AChE inhibition at 26 μM reduces the risk of cholinergic side effects that have plagued some earlier CCR5 antagonist candidates [2].

Agrochemical Discovery: Novel Auxin Herbicide Intermediate

The 4-chloro-6-(methoxycarbonyl) substitution pattern is structurally related to the 4-amino-3,5-dichloro-6-aryl-picolinate herbicides (e.g., halauxifen-methyl, Arylex™ active) that exhibit potent post-emergence broadleaf weed control at low application rates [1]. This compound can serve as a versatile intermediate for constructing 6-aryl-picolinate analogs with modified aryl tails to optimize herbicidal spectrum, crop safety, and environmental fate. The methoxycarbonyl group can be selectively hydrolyzed to the carboxylic acid or transesterified to other alkyl esters, enabling fine-tuning of proherbicide activation kinetics and soil mobility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(methoxycarbonyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.